molecular formula C14H29N3O3S B10895582 N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10895582
M. Wt: 319.47 g/mol
InChI Key: NGQGIUBWDUBAIY-UHFFFAOYSA-N
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Description

N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a synthetic compound with a complex structure It is characterized by the presence of a piperidine ring, a diethylamino group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the diethylamino group and the methylsulfonyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The diethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N4-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s binding affinity or stability. The overall effect depends on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[3-(DIMETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Uniqueness

N~4~-[3-(DIETHYLAMINO)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group, in particular, may enhance its interaction with certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H29N3O3S

Molecular Weight

319.47 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C14H29N3O3S/c1-4-16(5-2)10-6-9-15-14(18)13-7-11-17(12-8-13)21(3,19)20/h13H,4-12H2,1-3H3,(H,15,18)

InChI Key

NGQGIUBWDUBAIY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)C1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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